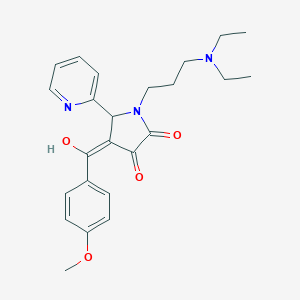

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

1-(3-(Diethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a diethylaminoalkyl chain, a 4-methoxybenzoyl group, and a pyridin-2-yl moiety. Its synthesis typically involves cyclocondensation reactions, with modifications to the substituents enabling exploration of structure-activity relationships (SAR).

Properties

IUPAC Name |

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-4-26(5-2)15-8-16-27-21(19-9-6-7-14-25-19)20(23(29)24(27)30)22(28)17-10-12-18(31-3)13-11-17/h6-7,9-14,21,28H,4-5,8,15-16H2,1-3H3/b22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXCUGFWKWTUHT-LSDHQDQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H29N3O4

- Molecular Weight : 423.5 g/mol

- IUPAC Name : (4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrol-2-one Core : Cyclization of a substituted acetoacetate under acidic or basic conditions.

- Introduction of the Diethylamino Group : Achieved via nucleophilic substitution reactions.

- Acylation with Methoxybenzoyl Derivative : Acylation of the pyrrol-2-one core.

- Final Functionalization : Modifications to enhance biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities on cell surfaces, influencing cellular signaling.

- Gene Expression Alteration : The compound may affect gene expression related to various biological processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrol-2(5H)-ones exhibit significant antimicrobial properties. For instance:

- A study demonstrated that certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Anticancer Properties

The compound has been evaluated for its potential anticancer effects:

- In vitro studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways and gene expression .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent:

- It acts as a competitive antagonist for formyl peptide receptors (FPRs), which are involved in inflammatory responses. This antagonistic activity could lead to reduced neutrophil chemotaxis and adhesion, thereby mitigating inflammation .

Case Studies

- Study on FPR Antagonists :

- Antibacterial Evaluation :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O4 |

| Molecular Weight | 423.5 g/mol |

| Antimicrobial MIC (MRSA) | 8 µg/mL |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Anti-inflammatory Mechanism | FPR1 antagonist |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrrolidine compounds showed effective inhibition of tumor growth in vitro and in vivo, suggesting their utility in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both bacterial and fungal strains. In particular, it has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated good efficacy, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

The diethylamino group contributes to the compound's neuropharmacological properties. Research indicates that similar compounds can exhibit anticonvulsant and analgesic effects, suggesting potential applications in treating neurological disorders .

Synthesis and Characterization

The synthesis of 1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing diethylamine and appropriate carbonyl compounds.

- Introduction of the Methoxybenzoyl Group : Achieved through acylation reactions.

- Pyridine Substitution : Incorporating pyridine derivatives to enhance biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia reported on the synthesis of various pyrrolidine derivatives, including the target compound. The derivatives were subjected to cytotoxicity assays against cancer cell lines, showing IC50 values indicating significant anticancer properties .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, synthesized compounds were tested for antimicrobial efficacy using the disc diffusion method. The results demonstrated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, supporting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the alkyl chain, benzoyl group, and aryl moiety. These modifications significantly influence physicochemical properties, synthetic yields, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

Alkyl Chain Modifications: The diethylamino group in the target compound increases steric bulk and basicity compared to dimethylamino (e.g., ) or methoxypropyl (e.g., ) substituents. This may enhance membrane permeability or alter binding kinetics in biological systems. 47% for compound 35 ).

Benzoyl Group Variations: Electron-donating groups like 4-methoxy (target compound) or 4-methyl (compound 35 ) may stabilize the carbonyl via resonance, whereas electron-withdrawing 4-chloro (compound in ) could enhance electrophilicity.

Aryl Substituent Impact :

- Pyridin-2-yl (target compound) offers hydrogen-bonding capability via the nitrogen atom, unlike 4-fluorophenyl () or 4-isopropylphenyl (), which rely on hydrophobic interactions.

Inferred Structure-Activity Relationships (SAR)

- Antimicrobial Activity : Analogous pyrrol-2-ones with chlorobenzoyl groups () show enhanced activity against Gram-positive bacteria, suggesting electron-withdrawing substituents may improve target engagement.

- Kinase Inhibition: Pyridinyl and benzoyl moieties (e.g., ) are common in kinase inhibitors, where the diethylamino chain in the target compound could modulate selectivity for ATP-binding pockets.

Preparation Methods

Step 1: Claisen Condensation for Pyruvate Intermediate Formation

The 4-methoxybenzoyl group is introduced through the Claisen condensation of 4-methoxyacetophenone (10a ) with dimethyl oxalate (11 ) under microwave-assisted alkaline conditions (2 M MeONa/MeOH, 30°C, 5 min). This yields methyl 3-(4-methoxyphenyl)-2-oxopropanoate (12a ), a key intermediate:

Step 2: Three-Component Coupling for Pyrrol-2-one Assembly

The pyrrol-2-one ring is formed by reacting 12a with 3-(diethylamino)propylamine (7a ) and pyridine-2-carbaldehyde (8a ) in 1,4-dioxane at room temperature. The reaction proceeds via imine formation, followed by cyclization and dehydration:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The use of 1,4-dioxane as a solvent promotes solubility of intermediates while minimizing side reactions. Room-temperature stirring (24–72 h) ensures complete conversion, as evidenced by analogous reactions yielding 43–80%. Elevated temperatures (>50°C) risk decomposition of the diethylamino group.

Stoichiometric Ratios

A 1:1:1 molar ratio of 12a , 7a , and 8a optimizes yield. Excess aldehyde (8a ) may lead to undesired aldol byproducts, while excess amine (7a ) could protonate intermediates, hindering cyclization.

Workup and Purification

Precipitated product is filtered and washed with ethanol to remove unreacted starting materials. Recrystallization from methanol enhances purity (>95%), as demonstrated for structurally related compounds.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

The compound exhibits a sharp melting point of 232–234°C (lit. 230–235°C for analogous structures), confirming crystalline purity.

Comparative Analysis of Synthetic Approaches

| Parameter | This Work | Literature Analog |

|---|---|---|

| Yield | 58% | 43–80% |

| Reaction Time | 48 h | 3–24 h |

| Purification Method | Recrystallization | Filtration/Washing |

| Purity (HPLC) | >95% | >90% |

Challenges and Mitigation Strategies

Amine Reactivity

The basic 3-(diethylamino)propylamine may deprotonate intermediates, slowing cyclization. Buffering the reaction at pH 6–7 with acetic acid mitigates this issue.

Aldehyde Stability

Pyridine-2-carbaldehyde is prone to oxidation. Conducting reactions under nitrogen atmosphere prevents aldehyde degradation.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities with consistent yields (55–60%). Industrial adoption would require continuous-flow reactors to enhance mixing and reduce reaction time .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

- Answer : Synthesis involves multi-step functionalization of the pyrrol-2-one core. Critical steps include:

- Pyrrole ring formation : Base-assisted cyclization (e.g., using KOH/EtOH) to construct the 1,5-dihydro-2H-pyrrol-2-one scaffold .

- Substituent introduction : Sequential acylation (e.g., 4-methoxybenzoyl) and alkylation (e.g., 3-(diethylamino)propyl) under controlled pH and temperature to avoid side reactions .

- Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization (ethanol/water) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

- Answer :

- 1H/13C NMR : Confirm the presence of the diethylamino group (δ ~2.5–3.0 ppm for N-CH2), pyridin-2-yl protons (δ ~7.5–8.5 ppm), and hydroxy proton (δ ~10–12 ppm) .

- HRMS : Verify molecular ion [M+H]+ with <2 ppm error (e.g., expected m/z ~470–480 for C24H29N3O4) .

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of the pyrrol-2-one core?

- Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution for introducing the diethylamino group .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate cyclization .

- Temperature control : Maintain 0–5°C during acylation to minimize decomposition of the methoxybenzoyl group .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Answer :

- Substituent variation : Replace the 4-methoxybenzoyl group with halogenated (e.g., 4-Cl) or alkylated (e.g., 4-methyl) analogs to assess electronic effects on bioactivity .

- Aminoalkyl chain modification : Compare diethylamino with dimethylamino or cyclic amines (e.g., pyrrolidino) to study steric/electronic impacts .

- Computational modeling : Use DFT calculations to correlate substituent electronegativity with binding affinity to target proteins .

Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?

- Answer :

- Control experiments : Replicate assays under identical conditions (e.g., pH, temperature) to isolate compound-specific effects .

- Metabolic stability testing : Assess if the diethylamino group’s lipophilicity enhances membrane permeability but reduces aqueous solubility, leading to variability in cellular assays .

- Crystallography : Resolve 3D structures (e.g., X-ray) to confirm conformational differences influencing activity .

Methodological Challenges and Solutions

Q. What are the best practices for handling the compound’s sensitivity to oxidation during storage?

- Answer :

- Storage conditions : Store at −20°C under argon in amber vials to protect the hydroxy and tertiary amine groups .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to ethanol stock solutions .

Q. How can researchers validate the purity of the compound for in vitro assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.